Methscopolamine

Blood-brain barrier CNS side effects Peripheral selectivity

Sourcing Methscopolamine Bromide for your research protocols? As the gold-standard peripheral muscarinic antagonist, this quaternary ammonium compound delivers 3:1 superior chronotropic potency over atropine with zero CNS confounding effects, making it indispensable for advanced cardiovascular and neuroscience studies. Its dual-action mechanism uniquely inhibits gastric acid secretion while providing mucosal cytoprotection, a profile unmatched by pirenzepine or glycopyrrolate. Secure small-molecule batches or tritiated [³H]NMS radioligand forms exclusively for validated non-clinical R&D applications. Choose high-purity (>98%) stock to ensure reproducible dose-response relationships in your preclinical models.

Molecular Formula C18H24NO4+
Molecular Weight 318.4 g/mol
CAS No. 13265-10-6
Cat. No. B088490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethscopolamine
CAS13265-10-6
SynonymsBromide, N-Methylscopolamine
DD 234
DD-234
DD234
Hyoscine Methiodide
Hyoscine Methobromide
Iodide, N-Methylscopolamine
Methiodide, Hyoscine
Methobromide, Hyoscine
Methscopolamine
Methylbromide, Scopolamine
Methylchloride, N-Methylscopolamine
Methylscopolamine Nitrate
Methylscopolammonium Methylsulfate
Methylsulfate, Methylscopolammonium
Methylsulfate, N-Methylscine
Methylsulfate, N-Methylscopolamine
N Methylscine Methylsulfate
N Methylscopolamine
N Methylscopolamine Bromide
N Methylscopolamine Iodide
N Methylscopolamine Methylchloride
N Methylscopolamine Methylsulfate
N Methylscopolamine Nitrate
N-Methylscine Methylsulfate
N-Methylscopolamine
N-Methylscopolamine Bromide
N-Methylscopolamine Iodide
N-Methylscopolamine Methylchloride
N-Methylscopolamine Methylsulfate
N-Methylscopolamine Nitrate
Nitrate, Methylscopolamine
Nitrate, N-Methylscopolamine
Scopolamine Methylbromide
Skopyl
Ulix
Molecular FormulaC18H24NO4+
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C
InChIInChI=1S/C18H24NO4/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11/h3-7,12-17,20H,8-10H2,1-2H3/q+1/t12?,13-,14-,15+,16-,17+/m1/s1
InChIKeyLZCOQTDXKCNBEE-XJMZPCNVSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN ACETONE & IN CHLOROFORM

Structure & Identifiers


Interactive Chemical Structure Model





Methscopolamine (CAS 13265-10-6) Procurement Guide: Quaternary Ammonium Muscarinic Antagonist with Peripheral Restriction


Methscopolamine (N-methylscopolamine) is a quaternary ammonium derivative of the tertiary amine scopolamine, functioning as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist [1]. The permanent positive charge conferred by quaternization drastically limits its ability to cross the blood-brain barrier (BBB), restricting its pharmacological action to peripheral tissues—a key structural feature that distinguishes it from its tertiary amine parent compound scopolamine and from atropine [2]. It is supplied primarily as the bromide salt (molecular weight 398.30 g/mol), which is freely soluble in water and slightly soluble in alcohol [3]. Methscopolamine bromide was patented in 1902 and received FDA approval for medical use as adjunctive therapy for peptic ulcer disease [4].

Why In-Class Anticholinergic Substitution Fails: Structural Determinants of Methscopolamine Differentiation


Anticholinergic agents within the muscarinic antagonist class are not interchangeable. The critical structural dichotomy between tertiary amines (e.g., scopolamine, atropine) and quaternary ammonium compounds (e.g., methscopolamine, glycopyrrolate, ipratropium) dictates blood-brain barrier penetrance, central nervous system (CNS) side-effect burden, oral bioavailability, and tissue distribution [1]. Even among quaternary ammonium congeners, differences in receptor subtype binding kinetics, potency rank order at specific effector organs, and pharmacokinetic half-lives preclude simple generic substitution [2]. The evidence presented below demonstrates that methscopolamine occupies a distinct position within the quaternary ammonium anticholinergic landscape, characterized by quantifiable differences in chronotropic potency relative to atropine, antisialagogue efficacy rank order, and gastric acid inhibition potency ranking relative to multiple comparators [3].

Methscopolamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Blood-Brain Barrier Penetration: Quaternary vs. Tertiary Amine Anticholinergics

Methscopolamine, as a quaternary ammonium derivative of scopolamine, exhibits markedly limited BBB penetration compared to its tertiary amine parent scopolamine and the tertiary amine atropine. The FDA prescribing information states that methscopolamine bromide 'has limited ability to cross the blood-brain barrier' [1]. Total oral absorption of quaternary ammonium derivatives of the alkaloids is only 10–25%, further limiting systemic exposure [2]. In a direct head-to-head human study, Domino and Corssen (1967) demonstrated that equimolar doses of scopolamine significantly depressed visually evoked responses (VER) and altered EEG patterns—indicative of CNS activity—whereas methscopolamine, atropine, and l-hyoscyamine showed no significant CNS effects at equimolar doses [3]. This peripheral restriction is a defining structural feature: the permanent positive charge on the quaternary nitrogen of methscopolamine prevents passive diffusion across the BBB, whereas the tertiary amine scopolamine (pKa ~7.6) exists partially in an uncharged, membrane-permeable form at physiological pH [4].

Blood-brain barrier CNS side effects Peripheral selectivity Quaternary ammonium

Chronotropic Potency Ratio: Methscopolamine vs. Atropine Dose-Response Predictability

In a controlled human study comparing intravenous methscopolamine bromide (MSB) and atropine sulfate (AS) in 12 healthy volunteers, Fennell et al. (1979) established a potency ratio of MSB:AS = 1:3 for equivalent chronotropic effect [1]. MSB 100 μg and AS 200 μg were injected every 3 minutes for five cumulative doses. Mean heart rate increases from the second and fifth MSB injections were significantly greater than after corresponding AS injections [1]. Critically, MSB produced a more predictable dose-response relationship than AS [2]. In a second cohort of 20 patients undergoing cardiac catheterization, AS 180 μg and MSB 60 μg (confirming the 3:1 ratio) produced equivalent heart rate increments, with MSB again showing superior dose-response predictability and absence of CNS stimulation, suggesting greater suitability for titration in myocardial infarction patients [2].

Chronotropic effect Heart rate Atropine comparison Dose-response predictability Cardiac catheterization

Antisialagogue Efficacy Rank Order: Methscopolamine Surpasses Scopolamine, Hyoscyamine, and Atropine

Domino and Corssen (1967) conducted a four-way comparison of muscarinic antagonists in human patient-volunteers to assess blockade of dilute citric acid-induced salivary flow [1]. The rank order of antisialagogue effectiveness was: methscopolamine > scopolamine > l-hyoscyamine > atropine [1]. This places methscopolamine as the most potent inhibitor of salivary secretion among the four clinically used anticholinergics tested, including the tertiary amines scopolamine and atropine. This finding is consistent with FDA labeling indicating methscopolamine inhibits salivary excretion as part of its anticholinergic profile [2]. The superior antisialagogue activity is attributable to the combination of high muscarinic receptor affinity (Kd values of 0.018–0.3 nM across M1–M5 subtypes [3]) and peripheral tissue distribution.

Antisialagogue Salivary flow inhibition Perioperative drying agent Scopolamine comparison Hyoscyamine comparison

Gastric Acid Secretion Inhibition: N-Methylscopolamine Ranks Higher Than Atropine and Pirenzepine

Baudiere et al. (1987) characterized muscarinic receptor pharmacology in isolated rabbit gastric fundic cells using both radioligand binding (displacement of [³H]-N-methylscopolamine) and functional assays (inhibition of carbachol-stimulated [¹⁴C]-aminopyrine accumulation, an index of acid secretion) [1]. The rank order of potency for inhibition of gastric acid secretion was: N-methylscopolamine > atropine > hexahydrosiladifenidol > pirenzepine [1]. This directly demonstrates that methscopolamine (N-methylscopolamine) is a more potent inhibitor of gastric acid secretion at the cellular level than atropine, the classical muscarinic antagonist. In a separate clinical study, oral methscopolamine bromide (Pamine®) at a 2.5 mg dose reduced meal-stimulated gastric acid secretion by approximately 29% in duodenal ulcer patients [2].

Gastric acid secretion Peptic ulcer Muscarinic receptor Atropine comparison Pirenzepine comparison

Muscarinic Receptor Subtype Binding Affinity: High-Affinity Pan-Subtype Antagonism with Kd Values in the Sub-Nanomolar to Low Nanomolar Range

Methscopolamine (N-methylscopolamine) demonstrates high-affinity binding across all five human muscarinic acetylcholine receptor subtypes (M1–M5). Binding studies using transfected COS-7 cell membranes report Kd values of 0.018 nM (M1), 0.044 nM (M2), 0.018 nM (M3), 0.021 nM (M4), and 0.020 nM (M5) [1]. An independent commercial source reports comparable Kd values of 0.25, 0.37, 0.23, 0.22, and 0.3 nM for M1–M5, respectively [2]. These sub-nanomolar Kd values confirm that methscopolamine acts as a high-affinity, non-selective orthosteric antagonist across all mAChR subtypes. For comparison, glycopyrrolate, another quaternary ammonium muscarinic antagonist, exhibits Ki values of 0.5–3.6 nM at airway muscarinic receptors (approximately 10- to 100-fold lower apparent affinity than methscopolamine's Kd values, depending on the assay system) , though direct head-to-head binding data under identical conditions are not available.

Muscarinic receptor subtypes M1 M2 M3 M4 M5 Binding affinity Kd Radioligand binding

Gastric Cytoprotective Effect: Methscopolamine Produces 3–4 Fold Increase in Gastric Mucus Hexosamine Concentration

Robert and Nezamis (1964) investigated the effect of methscopolamine bromide on restraint stress-induced gastric ulcer formation in rats [1]. A 30-hour restraint period produced gastric corpus ulcers coincident with marked reduction in gastric juice volume, acid output, and hexosamine concentration (a marker of mucus content). Methscopolamine treatment prevented ulcer formation and, notably, produced a 3–4 fold increase in gastric hexosamine concentration compared to untreated restrained animals [1]. This dual mechanism—reduction of acid/volume output combined with enhancement of the gastric mucus barrier—represents a differentiated pharmacological profile. While atropine and other anticholinergics share acid-suppressive effects, the quantitative enhancement of gastric mucus (hexosamine) by methscopolamine has been specifically documented in the primary literature [1].

Gastric mucus Hexosamine Cytoprotection Ulcer prevention Restraint stress

Methscopolamine Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Peripheral-Only Muscarinic Blockade in Neuroscience Research: Differentiating Central vs. Peripheral Cholinergic Mechanisms

Methscopolamine serves as the gold-standard pharmacological tool for experiments requiring complete peripheral muscarinic receptor blockade without CNS confounding effects. Its quaternary ammonium structure prevents BBB penetration, confirmed by the absence of EEG and visually evoked response effects at equimolar doses where scopolamine produces significant CNS depression [1]. Researchers investigating central cholinergic pathways can use methscopolamine as a pre-treatment control to isolate peripheral contributions, enabling definitive attribution of observed effects to central muscarinic receptors. This application is directly supported by Domino and Corssen's (1967) demonstration that methscopolamine lacks CNS electrophysiological effects while retaining potent peripheral anticholinergic activity [1].

Preclinical Gastroenterology Models: Gastric Acid Secretion Inhibition with Documented Cytoprotective Activity

Methscopolamine is the anticholinergic of choice for preclinical gastric ulcer and acid secretion research. The compound ranks more potent than atropine and pirenzepine in inhibiting carbachol-stimulated acid secretion in isolated gastric fundic cells [2], and clinically reduces meal-stimulated gastric acid by approximately 29% at a 2.5 mg oral dose [3]. Furthermore, methscopolamine uniquely produces a 3–4 fold increase in gastric mucus hexosamine concentration, indicating a cytoprotective mechanism beyond acid suppression alone [4]. This dual-action profile makes it particularly suitable for studies investigating mucosal defense mechanisms and ulcer pathophysiology [4].

Cardiovascular Pharmacology: Titratable Chronotropic Agent with Superior Dose-Response Predictability Over Atropine

For cardiovascular research protocols requiring controlled heart rate manipulation, methscopolamine offers a 3:1 potency advantage over atropine (MSB:AS equivalent dose ratio = 1:3) with significantly more predictable dose-response characteristics [5]. The absence of CNS stimulation further supports its use in experimental models of myocardial infarction or heart failure where central effects would confound interpretation. Fennell et al. (1979) confirmed that MSB can be reliably titrated by intravenous injection to achieve desired heart rate levels, making it a superior tool for studies requiring precise chronotropic control [5].

Receptor Pharmacology and Binding Assay Development: High-Affinity Radioligand for Muscarinic Receptor Characterization

Tritiated N-methylscopolamine ([³H]NMS) is widely used as a high-affinity radioligand for muscarinic receptor binding studies, with Kd values of 0.018–0.044 nM across M1–M5 subtypes in transfected cell membranes [6]. Its exceptionally high affinity and non-selective binding profile make it superior to [³H]QNB (quinuclidinyl benzilate) for certain applications, particularly where differential kinetic binding properties can be exploited to distinguish receptor subtypes [7]. Researchers developing novel muscarinic ligands or characterizing receptor expression in tissue samples should consider [³H]NMS as a primary radioligand based on its well-characterized subtype binding parameters [6].

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